molecular formula C7H17ClN2O2 B12321835 (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride

(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride

Cat. No.: B12321835
M. Wt: 196.67 g/mol
InChI Key: LWUKQYOOMILVOV-UHFFFAOYSA-N
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Description

(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative characterized by a six-carbon backbone with amino and methylamino substituents at positions 6 and 2, respectively. The compound exists as the (R)-enantiomer, distinguishing it from the more commonly studied (S)-enantiomer (Nα-methyl-L-lysine monohydrochloride) . Its hydrochloride form enhances solubility and stability, making it suitable for biochemical and pharmaceutical applications.

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

6-amino-2-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H

InChI Key

LWUKQYOOMILVOV-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCCN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-aminonitriles. This method includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid . Another common method involves the reductive amination of the corresponding keto acid using methylamine and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

®-6-Amino-2-(methylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different synthetic applications .

Scientific Research Applications

®-6-Amino-2-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its role in biochemical pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related amino acid derivatives, focusing on key differences in substituents, stereochemistry, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Applications/Notes
(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride C₇H₁₆N₂O₂·HCl 196.68 (assumed)* Not explicitly reported (R)-configuration; methylamino at C2, amino at C6 Potential chiral building block in peptide synthesis or enzyme inhibition studies
(S)-6-Amino-2-(methylamino)hexanoic acid hydrochloride (Nα-methyl-L-lysine·HCl) C₇H₁₆N₂O₂·HCl 196.68 14000-28-3 (S)-configuration; biologically active isomer Substrate for lysine methyltransferases
6-Aminohexanoic acid C₆H₁₃NO₂ 131.17 60-32-2 Linear six-carbon chain with terminal amino and carboxyl groups Precursor for nylon-6; antifibrinolytic agent
Methyl 6-aminohexanoate hydrochloride C₇H₁₄ClNO₂ 179.65 1926-80-3 Esterified carboxyl group; enhanced lipophilicity Intermediate in organic synthesis
4-Ethyl-6-(methylamino)hexanoic acid hydrochloride C₉H₁₉NO₂·HCl 173.26 (free base) 138926-19-9 Ethyl group at C4; altered steric and electronic properties Not well-characterized; potential research compound
Fmoc-L-lysine hydrochloride C₂₁H₂₄N₂O₄·HCl 396.48 (free base basis) 139262-23-0 Fmoc-protected amino group; lysine derivative Solid-phase peptide synthesis

*Assumed based on (S)-enantiomer data due to structural similarity.

Key Comparative Insights

Stereochemical Differences :

  • The (R)-enantiomer is distinct from the (S)-form (Nα-methyl-L-lysine·HCl) in spatial arrangement, which may lead to divergent biological activities. For example, the (S)-enantiomer is a substrate for lysine methyltransferases involved in epigenetic regulation , while the (R)-form’s role remains speculative.

Functional Group Modifications: Esterification: Methyl 6-aminohexanoate hydrochloride lacks the free carboxyl group, enhancing membrane permeability but reducing ionic interactions in aqueous environments.

Applications: Peptide Synthesis: Fmoc-L-lysine hydrochloride is widely used for introducing lysine residues with orthogonal protection, whereas the (R)-enantiomer may serve as a chiral modifier or inhibitor in specialized contexts. Enzyme Inhibition: The methylamino group in both (R)- and (S)-enantiomers could mimic natural methylated lysine residues, making them candidates for studying methyltransferase or demethylase activity .

Physicochemical and Pharmacokinetic Properties

Limited data exist for the (R)-enantiomer, but inferences can be drawn from analogues:

  • Solubility: Hydrochloride salts generally exhibit high aqueous solubility (e.g., 6-aminohexanoic acid dissolves readily in water ).
  • Stability: The methylamino group may reduce susceptibility to enzymatic degradation compared to primary amines.
  • Chirality : The (R)-configuration could confer unique pharmacokinetic profiles, such as altered absorption or metabolism rates compared to the (S)-form.

Biological Activity

(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride, commonly known as methyl-L-lysine hydrochloride, is a chiral amino acid derivative with notable implications in medicinal chemistry and biochemistry. This compound's unique structural features, including the presence of both amino and methylamino groups, allow it to participate in various biological activities and interactions. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound has the following structural characteristics:

Feature Description
Chirality Exists in R-form (chiral)
Functional Groups Contains amino and methylamino groups
Solubility Enhanced solubility due to hydrochloride form

These features contribute to its reactivity and interactions within biological systems.

(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride is involved in several biochemical pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis. Its biological activity can be attributed to its ability to modulate enzyme activity and receptor signaling pathways. Research indicates that it may act as either an inhibitor or activator of specific enzymes, thereby influencing various physiological processes.

Case Studies and Research Findings

  • Amino Acid Metabolism : Studies have shown that this compound plays a role in the metabolism of amino acids, potentially affecting protein synthesis and degradation pathways. Its interaction with enzymes involved in these processes highlights its importance in metabolic regulation.
  • Neurotransmitter Synthesis : The compound is also studied for its role in neurotransmitter synthesis, particularly in the context of neurological disorders. Its structural similarity to lysine suggests potential involvement in pathways related to neurotransmitter modulation.
  • Enzyme Interaction Studies : Research indicates that (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride can interact with specific molecular targets, influencing enzyme activities such as those involved in metabolic processes. For instance, it has been shown to affect the activity of certain kinases, which play critical roles in cell signaling pathways .

Comparative Analysis with Related Compounds

The biological activity of (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride can be compared with other amino acid derivatives:

Compound Key Characteristics Biological Activity
(R)-6-Amino-2-(methylamino)hexanoic acid hydrochlorideChiral, contains amino and methylamino groupsModulates enzyme activity, affects neurotransmitter synthesis
LysineBasic amino acidEssential for protein synthesis
OrnithineSimilar backboneInvolved in urea cycle
ArginineGuanidino groupPrecursor for nitric oxide

This comparative analysis underscores the unique functional properties of (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride.

Synthesis

The synthesis of (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride typically employs the Strecker synthesis method, which is well-established for preparing α-aminonitriles. This process involves:

  • Reacting an aldehyde with ammonia and a cyanide source.
  • Hydrolyzing the resulting nitrile to yield the corresponding amino acid.

On an industrial scale, optimized conditions such as controlled temperature and pH are critical for maximizing yield and purity.

Applications

The compound's diverse applications span several fields:

  • Pharmaceuticals : Potential use as a drug candidate targeting metabolic disorders.
  • Biochemistry : Investigation into its role as a biochemical probe for studying enzyme mechanisms.
  • Agriculture : Exploration of its effects on plant growth as a biostimulant.

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